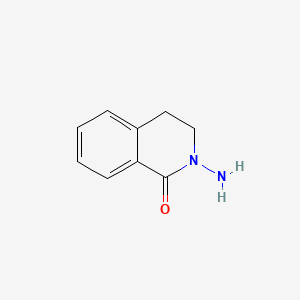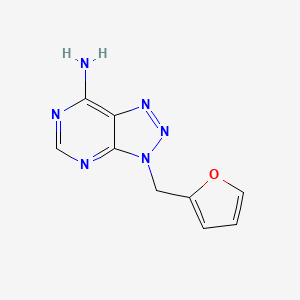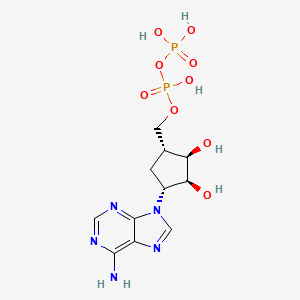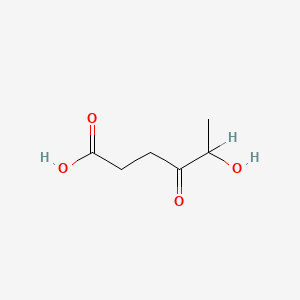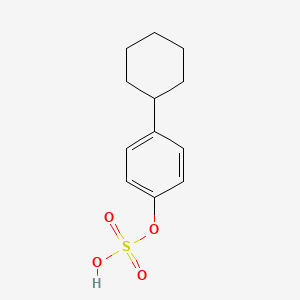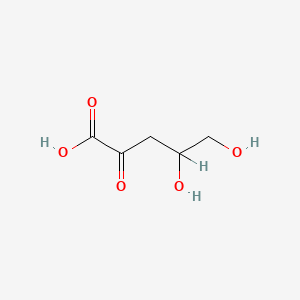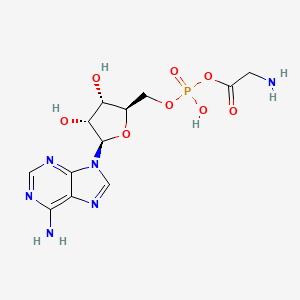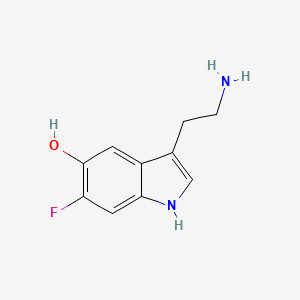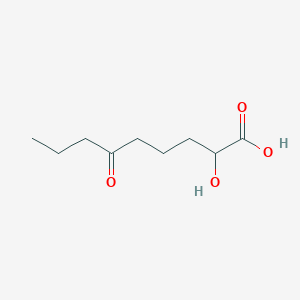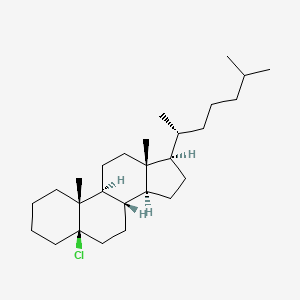
ヘキサメトニウムクロリド
概要
説明
ヘキサメトニウムクロリドは、化学式C12H30Cl2N2 の有機化合物です。 これは、水とエタノールに可溶性ですが、クロロホルムとエーテルにはほとんど不溶性の第4級アンモニウム化合物です . ヘキサメトニウムクロリドは、主に神経節遮断薬としての役割で知られており、これはニコチン性アセチルコリン受容体を遮断することにより、自律神経節における伝達を阻害することを意味します .
科学的研究の応用
Hexamethonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard compound in analytical chemistry.
Biology: The compound is employed to study the function of nicotinic acetylcholine receptors in autonomic ganglia.
作用機序
ヘキサメトニウムクロリドは、非脱分極性神経節遮断薬として機能します。 自律神経節のニコチン性アセチルコリン受容体に結合し、受容体のイオンポアを遮断することで、神経インパルス伝達を阻害します . この作用は、アセチルコリンの結合を防ぎ、それにより交感神経系と副交感神経系の両方を阻害します . この化合物は、ムスカリン性アセチルコリン受容体や神経筋接合部のニコチン性受容体には影響を与えません .
生化学分析
Biochemical Properties
Hexamethonium chloride functions primarily by blocking neuronal nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia. This blockade inhibits the transmission of nerve impulses in both the sympathetic and parasympathetic nervous systems. The compound does not affect muscarinic acetylcholine receptors (mAChRs) or nicotinic receptors at the skeletal neuromuscular junction . Hexamethonium chloride interacts with the ion pore of nAChRs, preventing the flow of ions and thus inhibiting neuronal signaling .
Cellular Effects
Hexamethonium chloride exerts significant effects on various cell types by inhibiting the function of nAChRs. This inhibition disrupts normal cell signaling pathways, leading to altered cellular functions. In autonomic ganglia, the blockade of nAChRs by hexamethonium chloride results in the inhibition of neurotransmitter release, affecting processes such as heart rate, blood pressure, and gastrointestinal motility . Additionally, hexamethonium chloride can influence gene expression and cellular metabolism by altering intracellular signaling cascades .
Molecular Mechanism
At the molecular level, hexamethonium chloride acts by binding to the ion pore of nAChRs, blocking the passage of ions such as sodium and potassium. This blockade prevents the depolarization of the neuronal membrane, thereby inhibiting the transmission of nerve impulses . Hexamethonium chloride does not compete with acetylcholine for the binding site but rather obstructs the ion channel itself . This mechanism of action leads to the inhibition of both sympathetic and parasympathetic nervous system activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hexamethonium chloride can vary over time. The compound is relatively stable but may degrade under certain conditions. Long-term exposure to hexamethonium chloride in in vitro studies has shown sustained inhibition of nAChRs, leading to prolonged suppression of neuronal activity . In in vivo studies, the effects of hexamethonium chloride may diminish over time due to metabolic degradation and clearance from the body .
Dosage Effects in Animal Models
The effects of hexamethonium chloride in animal models are dose-dependent. At low doses, hexamethonium chloride effectively blocks nAChRs, leading to reduced autonomic nervous system activity . At higher doses, the compound can cause significant adverse effects, including hypotension, bradycardia, and gastrointestinal disturbances . Toxicity studies have shown that excessive doses of hexamethonium chloride can lead to severe autonomic dysfunction and even death in animal models .
Metabolic Pathways
Hexamethonium chloride is poorly absorbed from the gastrointestinal tract and does not cross the blood-brain barrier . The compound is primarily metabolized in the liver, where it undergoes biotransformation to inactive metabolites . These metabolites are then excreted via the kidneys . The metabolic pathways of hexamethonium chloride involve various liver enzymes, including cytochrome P450 monooxygenases .
Transport and Distribution
Hexamethonium chloride is distributed throughout the body via the bloodstream but does not readily cross the blood-brain barrier . The compound is transported to various tissues, including the autonomic ganglia, where it exerts its pharmacological effects . Hexamethonium chloride is also known to interact with specific transporters and binding proteins that facilitate its distribution within cells .
Subcellular Localization
Within cells, hexamethonium chloride is localized primarily to the plasma membrane, where it interacts with nAChRs . The compound does not appear to accumulate in other subcellular compartments or organelles . The localization of hexamethonium chloride to the plasma membrane is crucial for its function as a ganglionic blocker, as it allows the compound to effectively inhibit nAChRs and disrupt neuronal signaling .
準備方法
ヘキサメトニウムクロリドは、加熱条件下でメタノールまたはエタノール中で1,6-ジクロロヘキサン とトリメチルアミン をアルキル化することにより合成できます . この反応は、通常、24時間進行して完全な変換を確保します。 工業生産方法では、同様の合成経路が採用される場合がありますが、規模が大きく、最適化された反応条件で収率と純度が最大化されます。
化学反応の分析
ヘキサメトニウムクロリドは、いくつかの種類の化学反応を起こします。
置換反応: 塩化物イオンの存在により、求核置換反応に関与することができます。
酸化と還元: 特定の酸化と還元反応はそれほど一般的ではありませんが、化合物の第4級アンモニウム構造は、特定の条件下での反応性に影響を与える可能性があります。
一般的な試薬と条件: 一般的な試薬には、置換反応用の試薬が含まれ、反応は通常、水またはエタノールなどの極性溶媒中で行われます。 主要な生成物は、使用される特定の試薬と条件によって異なりますが、一般的に、塩化物イオンが他の求核剤と置換されることを伴います。
4. 科学研究における用途
ヘキサメトニウムクロリドは、科学研究で幅広い用途があります。
化学: 有機合成における試薬として、および分析化学における標準化合物として使用されます。
生物学: この化合物は、自律神経節におけるニコチン性アセチルコリン受容体の機能を研究するために使用されます。
医学: 歴史的に、ヘキサメトニウムクロリドは、自律神経節を遮断することで高血圧の治療に使用されていましたが、より特異的な薬剤の開発により、その使用は減少しました.
類似化合物との比較
ヘキサメトニウムクロリドは、その特定の構造と作用機序のために、神経節遮断薬の中で独特です。 類似の化合物には次のようなものがあります。
デカメトニウム: 別の神経節遮断薬ですが、構造が異なり、薬理学的プロファイルもわずかに異なります.
フェナシルホマトロピニウムクロリド: 神経節遮断作用を持つ第4級アンモニウム化合物ですが、作用持続時間が短いです.
ヘキサメトニウムクロリドは、ニコチン性アセチルコリン受容体への特異的な結合と、高血圧治療における歴史的な重要性により際立っています。
特性
CAS番号 |
60-25-3 |
|---|---|
分子式 |
C12H30ClN2+ |
分子量 |
237.83 g/mol |
IUPAC名 |
trimethyl-[6-(trimethylazaniumyl)hexyl]azanium;chloride |
InChI |
InChI=1S/C12H30N2.ClH/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;/h7-12H2,1-6H3;1H/q+2;/p-1 |
InChIキー |
PDHQYSISHJHEKV-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCCCCC[N+](C)(C)C.[Cl-].[Cl-] |
正規SMILES |
C[N+](C)(C)CCCCCC[N+](C)(C)C.[Cl-] |
Key on ui other cas no. |
60-25-3 |
物理的記述 |
Other Solid; Liquid |
関連するCAS |
60-26-4 (Parent) |
同義語 |
Bitartrate, Hexamethonium Bromide, Hexamethonium Chloride, Hexamethonium Depressin Dibromide Dihydrate, Hexamethonium Dibromide, Hexamethonium Dichloride Dihydrate, Hexamethonium Dihydrate, Hexamethonium Dibromide Dihydrate, Hexamethonium Dichloride Dihydroxide, Hexamethonium Diiodide, Hexamethonium Dimethylsulfate, Hexamethonium Diperchlorate, Hexamethonium Hexamethonium Hexamethonium Bitartrate Hexamethonium Bromide Hexamethonium Chloride Hexamethonium Dibromide Hexamethonium Dibromide Dihydrate Hexamethonium Dichloride Dihydrate Hexamethonium Dihydroxide Hexamethonium Diiodide Hexamethonium Dimethylsulfate Hexamethonium Diperchlorate Hexamethonium Iodide Hexamethonium Monotartrate Hexonium Iodide, Hexamethonium Monotartrate, Hexamethonium |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


